molecular formula C18H15BrFN5OS B11573190 N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11573190
M. Wt: 448.3 g/mol
InChI Key: JYKQDGQITFIVOY-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure at room temperature. This involves the reaction of dibenzoylacetylene with triazole derivatives . The reaction conditions are straightforward and efficient, yielding the desired product with excellent purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15BrFN5OS

Molecular Weight

448.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C18H15BrFN5OS/c1-10-22-23-18-25(10)24-15(11-5-3-2-4-6-11)16(27-18)17(26)21-14-8-7-12(19)9-13(14)20/h2-9,15-16,24H,1H3,(H,21,26)

InChI Key

JYKQDGQITFIVOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=CC=C4

Origin of Product

United States

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